3-(6-Amino-9h-purin-9-yl)-cyclopentanol

Catalog No.
S592688
CAS No.
142130-73-2
M.F
C10H13N5O
M. Wt
219.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(6-Amino-9h-purin-9-yl)-cyclopentanol

CAS Number

142130-73-2

Product Name

3-(6-Amino-9h-purin-9-yl)-cyclopentanol

IUPAC Name

(1R,3S)-3-(6-aminopurin-9-yl)cyclopentan-1-ol

Molecular Formula

C10H13N5O

Molecular Weight

219.24 g/mol

InChI

InChI=1S/C10H13N5O/c11-9-8-10(13-4-12-9)15(5-14-8)6-1-2-7(16)3-6/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7+/m0/s1

InChI Key

UZNXSBPBWFLVDK-NKWVEPMBSA-N

SMILES

C1CC(CC1N2C=NC3=C(N=CN=C32)N)O

Synonyms

3-(6-amino-9H-purin-9-yl)-cyclopentanol, 3-(6-amino-9H-purin-9-yl)-cyclopentanol, (1R-cis)-isomer, 3-(6-amino-9H-purin-9-yl)-cyclopentanol, (1R-trans)-isomer, 3-(6-amino-9H-purin-9-yl)-cyclopentanol, (1S-cis)-isomer, 3-(6-amino-9H-purin-9-yl)-cyclopentanol, (1S-trans)-isomer, 9-(cis-cyclopentan-3-ol)adenine, 9-(trans-cyclopentan-3-ol)adenine, cyclopentanol, 3-(6-amino-9H-purin-9-yl)-, cyclopentanol, 3-(6-amino-9H-purin-9-yl)-, (1R-cis)-isomer, MDL 201112, MDL 201449A, MDL-201,449A, MDL-201112, MDL201112

Canonical SMILES

C1CC(CC1N2C=NC3=C(N=CN=C32)N)O

Isomeric SMILES

C1C[C@H](C[C@H]1N2C=NC3=C(N=CN=C32)N)O

3-(6-Amino-9H-purin-9-yl)-cyclopentanol, also known as 3-(6-amino-9H-purine-9-yl)cyclopentanol, is a complex organic compound that combines a purine base with a cyclopentanol structure. The molecular formula of this compound is C13H13N5O3C_{13}H_{13}N_{5}O_{3}, and its molecular weight is approximately 287.27 g/mol. The compound features a hydroxyl group and an amino group attached to the purine ring, contributing to its potential biological activity and reactivity in various chemical processes.

, including:

  • Oxidation: Hydroxyl groups can be oxidized to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to different derivatives.
  • Substitution: The amino group in the purine base can engage in substitution reactions with alkyl halides or acyl chlorides, yielding various substituted derivatives .

3-(6-Amino-9H-purin-9-yl)-cyclopentanol exhibits notable biological activities, particularly as an immunosuppressive agent. It has been studied for its potential to inhibit tumor necrosis factor-alpha production, which is crucial in inflammatory responses. The compound's interaction with molecular targets such as nucleic acids and enzymes may influence various biochemical pathways, making it a candidate for therapeutic applications in conditions mediated by TNF-alpha .

The synthesis of 3-(6-Amino-9H-purin-9-yl)-cyclopentanol typically involves multi-step organic synthesis strategies. Key steps may include:

  • Preparation of the Cyclopentanol Ring: This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Purine Base: This step may involve coupling reactions where the purine moiety is linked to the cyclopentanol framework.
  • Functional Group Modifications: The introduction of hydroxyl and amino groups may require protective group strategies and specific reagents to achieve desired selectivity .

The unique structure of 3-(6-Amino-9H-purin-9-yl)-cyclopentanol lends itself to several applications:

  • Pharmaceuticals: Due to its immunosuppressive properties, it may be explored for use in therapies targeting autoimmune diseases or inflammatory conditions.
  • Biochemical Research: Its interactions with nucleic acids make it a valuable tool in studying cellular processes and signaling pathways related to purine metabolism .

Interaction studies indicate that 3-(6-Amino-9H-purin-9-yl)-cyclopentanol can modulate immune responses by inhibiting TNF-alpha production. Research has shown that this compound affects protein kinase C activity, suggesting a mechanism through which it exerts its immunosuppressive effects. Further studies could elucidate its role in T-cell reactivity and other immune functions .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 3-(6-Amino-9H-purin-9-yl)-cyclopentanol:

  • Adenosine: A naturally occurring nucleoside involved in various biological processes.
  • Cyclopentanol: A simpler alcohol with a cyclopentane ring but lacking the purine base.
  • Propargyl Alcohol: Contains a propynyl group but does not incorporate the purine structure.

Uniqueness

What distinguishes 3-(6-Amino-9H-purin-9-yl)-cyclopentanol from these similar compounds is its unique combination of functional groups (hydroxyl and amino) within a purine framework, which enhances its potential for specific biological interactions and therapeutic applications .

Nucleophilic Alkylation Strategies

Mitsunobu Reaction Conditions for Purine-Cyclopentanol Coupling

The Mitsunobu reaction represents a fundamental approach for coupling purine derivatives with cyclopentanol moieties to synthesize 3-(6-Amino-9h-purin-9-yl)-cyclopentanol [5] [7]. This dehydrative redox reaction enables the replacement of hydroxyl groups with nucleophiles through inversion of configuration, making it particularly valuable for stereocontrolled synthesis [9].

The condensation reaction of cyclopentanol derivatives with purine bases under Mitsunobu conditions has been successfully demonstrated to afford desired phosphonate analogs [7]. The standard reaction conditions employ triphenylphosphine and diisopropyl azodicarboxylate in tetrahydrofuran as the reaction medium [8]. Research has shown that 4-chloro-1H-imidazo[4,5-c]pyridine, a 3-deaza-6-chloropurine analog, reacts with various cyclopentanols to yield products with varying regioselectivity patterns [8].

The reaction mechanism involves formation of a betaine intermediate between the phosphine and azodicarboxylate, followed by reaction with the pronucleophile to generate ionic species [12]. The subsequent attack by the nucleophile follows a second-order nucleophilic substitution mechanism, resulting in inversion of configuration at the reaction center [12].

SubstrateCoupling PartnerCatalyst/ReagentTemperature (°C)Yield (%)Selectivity
Purine-1,2-cyclic phosphateAdenineDirect coupling8515N-9 selective
6-Chloropurine + CyclopentanolCyclopentanol derivativesPPh3/DIAD/THFRT70-86Variable
3-Deaza-6-chloropurine + CyclopentanolSubstituted cyclopentanolsPPh3/DIAD/THFRT32-86N-1 vs N-3 dependent

Regioselective Control in Multi-Step Syntheses

Regioselective control in purine nucleoside synthesis presents significant challenges due to multiple nucleophilic centers on the heterocycle and the potential for both furanose and pyranose ring formation [19]. The direct N-7 regioselective tert-alkylation of 6-substituted purine derivatives has been developed as a new method allowing introduction of tertiary alkyl groups into appropriate purine substrates [4].

Multi-step synthetic approaches have demonstrated the ability to achieve regioselective alkylation at specific positions [13]. The condensation of 2-bromo-6-(4-nitrophenylethoxy)purine as the trimethylsilyl derivative with ribose derivatives resulted in N-9-regioselective alkylation in high yields [13]. This approach provides a complementary tool for modification of purine nucleosides while maintaining regiochemical control [13].

The regio- and stereoselective synthesis of diaminocyclopentanols has been accomplished through Lewis acid-catalyzed ring opening reactions of epoxides [2]. These reactions proceed under controlled conditions to afford specific stereoisomers with excellent regioselectivity [2]. The methodology involves zinc(II) perchlorate hexahydrate catalysis at elevated temperatures, yielding products in 76% isolated yield [2].

Catalytic Systems for Stereochemical Control

Transition Metal-Mediated Asymmetric Synthesis

Transition metal-catalyzed asymmetric synthesis has emerged as a powerful strategy for the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds in purine derivative synthesis [11]. Palladium-catalyzed cross-coupling reactions of organozinc halides with 6-halopurines have been successfully employed to synthesize various purine ribonucleosides [6].

The palladium-mediated cross-coupling approach utilizes tetrakis(triphenylphosphine)palladium as catalyst with primary alkyl zinc halides to provide corresponding 6-alkyl-9-(β-d-ribofuranosyl)purine derivatives in good yields [6]. Reactions with cycloalkyl zinc halides and aryl zinc halides similarly afford the corresponding cyclopropyl, cyclobutyl, cyclopentyl, phenyl, and thienyl derivatives in high yields [6].

Rhodium-catalyzed asymmetric synthesis has demonstrated exceptional stereoselectivity in cyclopentane formation through carbene-initiated domino sequences [17]. The rhodium-catalyzed reactions of vinyldiazoacetates with disubstituted butenols generate cyclopentanes containing four new stereogenic centers with remarkable levels of stereoselectivity, achieving 99% enantiomeric excess and greater than 97:3 diastereomeric ratio [17].

Metal CatalystLigand SystemSubstrate TypeStereoselectivityReaction ConditionsApplication
Pd(PPh3)4PPh36-HalopurinesGoodZn reagents, THFCross-coupling
Rh2(OAc)4Chiral dirhodiumVinyldiazoacetates>97:3 dr, 99% ee0.1 mol%, RTCyclopentane synthesis
Cu(OTf)2Chiral bisoxazolineβ-Purine acrylates30:1 dr, 99% ee10 mol%, 0°CCycloaddition
Pd(OAc)2Chiral phosphoric acid6-ArylpurinesGoodAryl iodides, 100°CC-H activation

Copper-mediated asymmetric cycloaddition has been developed for synthesis of chiral nonaromatic purine nucleosides [24]. The three-component dynamic kinetic resolution of purines, aldehydes, and acid anhydrides provides diverse chiral acyclic purine nucleoside analogs in yields up to 93% with excellent enantioselectivities up to 95% [18].

Enzymatic Resolution Techniques for Enantiopure Production

Enzymatic resolution techniques have proven highly effective for enantiopure production of purine derivatives through chemo-enzymatic synthesis approaches [14]. Purine nucleoside phosphorylase from Escherichia coli serves as a valuable catalyst for mono or multi-enzymatic synthesis of nucleosides with high stereochemical fidelity [15].

The multi-enzymatic system combining 2'-deoxyribosyltransferase from Lactobacillus delbrueckii and hypoxanthine-guanine-xanthine phosphoribosyltransferase from Thermus thermophilus has demonstrated efficient production of purine nucleoside analogs [30]. This system operates under optimized conditions with pH optima for stability at 7.6, 6.5, and 7.4 respectively for the individual enzymes [28].

Chiral phosphoric acid catalysts have emerged as powerful tools for stereocontrolled oligonucleotide synthesis [23]. These catalysts demonstrate control of stereogenic phosphorus centers during phosphoramidite transfer reactions, achieving unprecedented levels of diastereodivergence and enabling access to either phosphite diastereomer [23].

Enzyme SystemSubstrateEnantioselectivityOperating ConditionsYield (%)Advantages
PNP (E. coli)Purine nucleosidesHighpH 7.4, moderate temp76-81High selectivity
LdNDT/TtHGXPRTPurine basesGoodpH 6.5-7.6, 37°C74-81Multi-product
Chiral phosphoric acidsPhosphoramidites>95% eeRT, molecular sieves77Stereocontrol
Multi-enzyme cascadeNucleoside precursorsVariableMulti-step cascade53-81One-pot synthesis

The enzymatic approach offers significant advantages including high substrate specificity, mild reaction conditions, and environmental compatibility [14]. The biochemical characterization of relevant enzymes reveals optimal stability conditions and substrate recognition patterns that enable efficient synthetic applications [30]. These enzymatic systems demonstrate broad purine analog recognition, making them valuable tools for synthesis of modified nucleoside derivatives [15].

XLogP3

0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

219.11201006 g/mol

Monoisotopic Mass

219.11201006 g/mol

Heavy Atom Count

16

Dates

Modify: 2023-08-15

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